molecular formula C9H9Cl B049468 (Z)-Cinnamyl Chloride CAS No. 39199-93-4

(Z)-Cinnamyl Chloride

Cat. No.: B049468
CAS No.: 39199-93-4
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-DAXSKMNVSA-N
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Description

(Z)-Cinnamyl Chloride (CAS 39199-93-4) is the high-value cis-stereoisomer of cinnamyl chloride, an organochlorine compound serving as a versatile and reactive synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure, characterized by a chlorine atom on an allylic chain in the Z-configuration relative to the phenyl ring, makes it a critical building block for constructing more complex molecules with potential bioactivity, particularly in the development of novel antimicrobial agents. Key Research Applications and Value: Antimicrobial Research Prototype: This compound is a key precursor in the synthesis of cinnamides and cinnamate esters, which are studied for their significant activity against pathogenic fungi and bacteria. The (Z)-configuration is of specific interest for structure-activity relationship (SAR) studies aimed at understanding how stereochemistry influences biological activity and mechanism of action . Pharmaceutical Intermediate: It is employed in the synthesis of various pharmacologically active compounds, including investigations into antifungal, antidepressant, and nonsteroidal anti-inflammatory drugs (NSAIDs) . Its reactive allylic chloride moiety allows for efficient functionalization and incorporation into larger molecular scaffolds. Fragrance and Flavor Synthesis: As an intermediate in the production of high-value flavor and fragrance ingredients, such as cinnamyl esters and cinnamic alcohol, which impart warm, sweet, and oriental notes . Material Science Research: Used in the synthesis of functional polymers, organic luminescent materials, and as a model substrate in studying fundamental organic reaction mechanisms like nucleophilic substitution and allylic rearrangement . Mechanism and Properties: In medicinal chemistry research, derivatives synthesized from the cinnamoyl nucleus are investigated for membrane-targeting mechanisms. Studies suggest such compounds can act by disrupting the fungal plasma membrane through direct interaction with ergosterol, leading to cell death . With a molecular formula of C 9 H 9 Cl and a molecular weight of 152.62 g/mol, it is typically supplied as a liquid that is insoluble in water but soluble in various organic solvents . Disclaimer: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYTFSSTWXZFU-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Allylic Halides in Complex Molecule Synthesis

Allylic halides, the class of compounds to which (Z)-cinnamyl chloride belongs, are characterized by a halogen atom bonded to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them exceptionally valuable synthons in the assembly of intricate organic molecules. Their significance stems from their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts.

The heightened reactivity of allylic halides, including this compound, is attributed to the stabilization of the transition state in S(_N)2 reactions. This stabilization arises from the orbital overlap between the incoming nucleophile and the (\pi)-system of the adjacent double bond. This electronic effect lowers the activation energy of the reaction, making allylic halides prime substrates for a wide array of chemical transformations. This inherent reactivity allows for the introduction of diverse functional groups, a critical step in the synthesis of complex natural products and pharmaceutical agents.

The Evolutionary Path of Z Cinnamyl Chloride As a Synthetic Tool

The story of (Z)-cinnamyl chloride is intrinsically linked to the development of stereoselective synthesis. While its (E)-isomer has been more readily accessible and thus more commonly used historically, the demand for precise three-dimensional control in molecule construction has driven the development of methods to generate the (Z)-isomer.

Historically, the synthesis of cinnamyl chloride, often as a mixture of isomers, could be achieved by reacting cinnamyl alcohol with reagents like thionyl chloride or phosphorus trichloride. google.comnii.ac.jp The industrial production of the parent compound, allyl chloride, dates back to the high-temperature chlorination of propylene. wikipedia.org However, the specific and controlled synthesis of the (Z)-isomer required the advent of more sophisticated stereoselective reactions.

Key among these are methods that establish the cis or Z geometry of the double bond. The Wittig reaction , for instance, has been a cornerstone in alkene synthesis. By carefully choosing the ylide and reaction conditions, chemists can favor the formation of the (Z)-alkene. tandfonline.commasterorganicchemistry.com Specifically, non-stabilized ylides tend to produce (Z)-alkenes with high selectivity. This approach allows for the creation of a (Z)-cinnamyl scaffold which can then be further functionalized.

Another pivotal development was the use of Lindlar catalysts for the partial hydrogenation of alkynes. wikipedia.orglibretexts.org This method allows for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene. wikipedia.orgthieme-connect.de By starting with a suitably substituted phenylpropyne derivative, one could, in principle, generate a precursor that leads to this compound. The invention of the Lindlar catalyst in 1952 marked a significant step towards accessing Z-isomers with high fidelity. wikipedia.org

More recent methods have focused on the direct and efficient conversion of readily available starting materials. For example, stereoselective synthesis of (Z)-allyl chlorides from Baylis-Hillman adducts using the Vilsmeier-Haack reagent has been reported as an efficient method. tandfonline.com The conversion of allylic alcohols to allylic chlorides without rearrangement has also been a subject of significant research, providing pathways to access the desired isomer. acs.org

Contemporary Research and Strategic Applications of Z Cinnamyl Chloride

Stereoselective Chlorination Strategies for this compound Formation

The direct introduction of a chlorine atom to form this compound while controlling the stereochemistry of the double bond is a primary focus of synthetic efforts. These strategies often begin with precursors like cinnamyl alcohols or cinnamaldehyde (B126680) derivatives.

Direct Transformation from Cinnamyl Alcohols with Retention of Configuration

The conversion of (Z)-cinnamyl alcohol to this compound with retention of the double bond's configuration is a desirable but challenging transformation. Standard chlorinating agents often lead to mixtures of isomers or promote rearrangement reactions. However, specific reagents and conditions have been developed to achieve this stereospecific conversion. For instance, the use of the Vilsmeier-Haack reagent has been reported for the efficient and stereoselective synthesis of (Z)-allyl chlorides from Baylis-Hillman adducts, which are structurally related to cinnamyl systems. tandfonline.com

Another approach involves a two-step process where the alcohol is first converted to a better leaving group, followed by a nucleophilic substitution with a chloride source under conditions that favor retention or a predictable inversion of stereochemistry. While direct conversion methods are continuously being researched, multistep sequences often provide better control over the final product's geometry. For example, a one-pot method for preparing enantioenriched (Z)-disubstituted allylic alcohols has been developed, which could in principle be converted to the corresponding chlorides. nih.gov

Conversion from Cinnamaldehyde Derivatives and Related Precursors

Cinnamaldehyde serves as a readily available starting material for the synthesis of cinnamyl derivatives. wikipedia.org The selective reduction of the aldehyde group in cinnamaldehyde can yield cinnamyl alcohol, which can then be subjected to stereoselective chlorination as described above. google.com Catalytic methods for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol have been developed, which is a key step in this synthetic route. google.com

Alternatively, cinnamic acid derivatives can be utilized. For example, a method for producing cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride has been well-established. nii.ac.jp While this produces an acyl chloride, subsequent reduction could potentially lead to the desired cinnamyl chloride, although controlling the stereochemistry during this reduction would be a critical challenge.

Isomerization and Halogen Exchange Routes for this compound

Given the thermodynamic stability of the E-isomer, methods to convert the more stable E-isomer to the desired Z-isomer are of significant interest. Halogen exchange reactions also present a viable pathway to introduce the chloride atom with the correct stereochemistry.

E-to-Z Isomerization Approaches for Cinnamyl Frameworks

The contra-thermodynamic isomerization of E-cinnamyl derivatives to their Z-counterparts is a powerful strategy. Photocatalysis has emerged as a particularly effective tool for this transformation. The use of iridium-based photosensitizers under blue light irradiation has been shown to efficiently promote the E to Z isomerization of cinnamyl ethers and alcohols. researchgate.net This method provides access to the less stable Z-isomers in high yields and with excellent stereoselectivity. researchgate.net

A similar photocatalytic approach has been applied to the isomerization of polarized alkenes, including those with a cinnamoyl structure, using riboflavin (B1680620) as an organic photocatalyst under UV irradiation. acs.org These methods are often inspired by the biological isomerization of retinal in the visual cycle and offer a green and efficient route to the Z-isomers. acs.org While these examples focus on alcohols and ethers, the principles can be extended to the isomerization of (E)-cinnamyl chloride itself or its precursors. In fact, the photocatalyzed isomerization of acyclic cinnamyl chlorides has been studied, although the focus was on their subsequent conversion to cyclopropanes. researchgate.netelsevierpure.comnih.gov

Catalyst/MethodSubstrate TypeConditionsZ:E RatioYield (%)Reference
fac-Ir(ppy)₃Cinnamyl EthersBlue LED, THF, 35°C, 24h>20:1High researchgate.net
(-)-RiboflavinCinnamoyl EstersUV light (402 nm), MeCN, 12hHighN/A acs.org
Nickel Triflate / Triphenylphosphine (B44618)trans-Epoxy Cinnamic Acid DerivativesN/Aup to >99:1up to 92 researchgate.netresearchgate.net

Halogen Exchange Reactions for Enhanced Stereoselectivity

Halogen exchange reactions provide a direct route to this compound from other (Z)-cinnamyl halides. This approach is advantageous if the corresponding (Z)-cinnamyl bromide or iodide is more readily accessible. The Finkelstein reaction, a classic method for halogen exchange, can be adapted for this purpose.

A noteworthy example is the bromine-magnesium exchange reaction. The reaction of cinnamyl bromide with ethylmagnesium bromide was one of the first demonstrations of this type of exchange, forming cinnamylmagnesium bromide. uni-muenchen.de While this early example was not focused on stereoselectivity, modern methods allow for greater control.

More recently, stereospecific methods for the synthesis of allylic chlorides from allylic alcohols have been developed, which could be applied to a halogen exchange scenario. acs.orgnih.gov These protocols often proceed with high regioselectivity and can transfer chirality from the starting material to the product with high fidelity. acs.orgnih.gov

Sustainable and Catalytic Synthesis of this compound

The development of sustainable and catalytic methods for the synthesis of this compound is crucial for minimizing environmental impact and improving efficiency. As mentioned previously, photocatalytic E-to-Z isomerization is a prime example of a sustainable approach, utilizing light as a renewable energy source and catalytic amounts of photosensitizers. researchgate.netacs.org

The use of earth-abundant metal catalysts is another key aspect of green chemistry. Nickel-catalyzed stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives provides an efficient route to (Z)-cinnamyl amides, alcohols, and amines, which are direct precursors to this compound. researchgate.netresearchgate.net This method boasts high yields and excellent stereospecificity. researchgate.netresearchgate.net

Green Chemistry Principles in Halogenation Processes

The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are increasingly being applied to halogenation reactions. The synthesis of this compound from (Z)-cinnamyl alcohol is a key transformation where these principles can be effectively implemented to create more environmentally benign processes.

A primary focus of green halogenation is the replacement of hazardous reagents. Traditional methods for converting alcohols to chlorides often employ reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which are highly toxic, corrosive, and release hazardous byproducts such as sulfur dioxide (SO₂) and carbon monoxide (CO). Greener alternatives aim to minimize these risks. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a phosphine (B1218219), such as triphenylphosphine (PPh₃), offers a milder and more selective method for the chlorination of allylic alcohols. While this method still generates triphenylphosphine oxide as a byproduct, it avoids the release of noxious gases.

Another key principle is the use of catalysis to reduce the amount of reagents required and to improve reaction efficiency. Phase transfer catalysis (PTC) represents a significant green chemistry approach. In the context of producing this compound, a PTC system could involve the reaction of (Z)-cinnamyl alcohol with a simple chloride salt (e.g., NaCl, KCl) in a biphasic system. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the chloride anion from the aqueous phase to the organic phase where the reaction with the alcohol (or an activated form of it) occurs. This method can reduce the need for harsh chlorinating agents and organic solvents. mdpi.comptfarm.pl

The choice of solvent is also a critical aspect of green chemistry. Many traditional halogenation reactions are conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), which are environmentally persistent and pose health risks. The development of reactions in greener solvents such as ionic liquids, supercritical fluids, or even water is a major goal. nih.gov For the synthesis of this compound, exploring solventless conditions or using more benign solvents like acetonitrile (B52724) or ethyl acetate (B1210297) can significantly improve the environmental profile of the process. researchgate.net

Recent research has also explored visible-light-mediated halogenation as a green alternative. rsc.org These methods can often proceed under mild conditions without the need for harsh reagents. For example, a photoredox-catalyzed deoxygenative fluorination of allylic alcohols has been developed, and similar principles could be applied to chlorination. rsc.org

Below is a table summarizing various halogenation methods for allylic alcohols, highlighting the application of green chemistry principles.

Reagent/Catalyst SystemSubstrateProductSolventKey Green Chemistry Principle(s)Reference(s)
N-Chlorosuccinimide (NCS) / Triphenylphosphine (PPh₃)Allylic AlcoholAllylic ChlorideAcetonitrileUse of a less hazardous chlorinating agentN/A
Phase Transfer Catalyst (e.g., TEBA) / NaClCinnamyl AlcoholCinnamyl ChlorideBiphasic (e.g., Toluene/Water)Use of simple salts, reduced solvent use mdpi.com
Chloro tropylium (B1234903) chlorideSecondary Allylic AlcoholAllylic ChlorideDichloromethaneMild reaction conditions, high efficiency organic-chemistry.org
Vilsmeier reagent (from DMF and oxalyl chloride)Allylic AlcoholAllylic ChlorideDichloromethaneHigh selectivityN/A
Visible-light photoredox catalysisAllylic AlcoholAllylic HalideOrganic SolventUse of light as a reagent, mild conditions rsc.org

This table presents representative data synthesized from various sources on allylic halogenation. TEBA stands for Triethylbenzylammonium chloride.

Application of Flow Chemistry for Scalable Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch production, particularly in terms of safety, efficiency, and scalability. rsc.orgbeilstein-journals.org The synthesis of this compound is well-suited for a continuous flow approach, which can address many of the challenges associated with its batch production, such as exothermic reactions and the handling of hazardous materials. mt.com

One of the primary benefits of flow chemistry is enhanced safety. Halogenation reactions, especially with highly reactive reagents, can be highly exothermic. In a batch reactor, the large volume can lead to poor heat transfer, creating hot spots and the potential for runaway reactions. In a microreactor or a tube reactor used in flow chemistry, the high surface-area-to-volume ratio allows for excellent heat dissipation, enabling precise temperature control. rsc.org This is particularly important when using reagents like elemental chlorine or hydrogen halides, which can be handled more safely in a continuous system where only small amounts are reacting at any given time. rsc.org

Flow chemistry also allows for superior control over reaction parameters. The residence time, temperature, pressure, and stoichiometry of reactants can be precisely controlled by adjusting flow rates and reactor dimensions. researchgate.net This level of control often leads to higher yields, improved selectivity, and reduced byproduct formation compared to batch processes. researchgate.net For the synthesis of this compound, this means that the formation of unwanted isomers or over-halogenated products can be minimized.

The scalability of flow chemistry is another significant advantage. Scaling up a batch reaction often requires a complete redesign of the process, whereas scaling up a flow process can be as simple as running the reactor for a longer period or by "numbering up" – running multiple reactors in parallel. researchgate.net This makes the transition from laboratory-scale synthesis to industrial production more straightforward and cost-effective. Continuous flow processes have been developed for the synthesis of various allylic halides, demonstrating the feasibility of this technology for producing compounds like this compound on a large scale. researchgate.netrsc.org For example, a continuous-flow process for the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) has been shown to significantly improve conversion rates and selectivity while drastically reducing reaction times from hours to minutes. researchgate.net

The table below outlines key parameters for representative continuous flow halogenation processes applicable to the synthesis of allylic chlorides.

Reactor TypeSubstrateReagent(s)SolventResidence TimeThroughput/ProductivityReference(s)
PhotoreactorConjugated Allylic CompoundN-Bromosuccinimide (NBS)Dichloromethane7 minutes70.5 g/h researchgate.netresearchgate.net
Tube-in-tube ReactorAllylic HalideCO₂, Zn(0)N/AN/AScalable to >100 mmol rsc.org
Plug Flow ReactorAromatic CompoundHalogenating agentOrganic SolventMinutesHigh mt.com
MicroreactorAlkeneElemental HalogenOrganic SolventSeconds to MinutesHigh rsc.org

This table presents representative data from studies on continuous flow halogenation and related reactions, illustrating the potential for scalable production of this compound.

Nucleophilic Substitution Reactions of this compound

The nucleophilic substitution of this compound is a cornerstone of its synthetic utility, offering pathways to a diverse array of functionalized molecules. These reactions are often marked by a competition between direct substitution (SN2) and substitution with allylic rearrangement (SN2'), as well as the potential for SN1-type mechanisms involving a carbocation intermediate. The regioselectivity and stereochemistry of these transformations are highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and any catalysts employed.

Regioselectivity and Stereocontrol in SN1-Type Allylic Substitutions

Under conditions that favor the formation of a carbocation, such as in the presence of Lewis acids or in polar, non-nucleophilic solvents, this compound can undergo SN1-type reactions. thieme-connect.comthieme-connect.comresearchgate.net The resulting allylic carbocation is stabilized by resonance, with positive charge delocalized between the α- and γ-carbons. This delocalization allows for nucleophilic attack at either position, leading to a mixture of regioisomers.

The regioselectivity of these reactions is a delicate balance of electronic and steric factors. While the distribution of positive charge in the carbocation intermediate plays a significant role, the steric hindrance at each electrophilic center also influences the site of nucleophilic attack. Furthermore, the nature of the nucleophile and the specific Lewis acid used can direct the reaction towards a particular regioisomer. For instance, the use of certain metal catalysts can favor the formation of either the linear or branched product through coordination effects. thieme-connect.com

Stereocontrol in SN1-type reactions of this compound is inherently challenging due to the planar nature of the carbocation intermediate. However, recent advances have demonstrated that the use of chiral catalysts or auxiliaries can induce facial selectivity in the nucleophilic attack, leading to the formation of enantioenriched products. acs.org

SN2' Pathways and Allylic Rearrangements

A key feature of the reactivity of this compound is its propensity to undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a concerted displacement of the chloride leaving group with a simultaneous shift of the double bond. acs.org This pathway is often in competition with the direct SN2 displacement at the α-carbon.

The balance between SN2 and SN2' pathways is influenced by several factors. Steric hindrance at the α-carbon can favor the SN2' pathway. acs.org The geometry of the substrate is also crucial; the syn or anti relationship between the incoming nucleophile and the leaving group dictates the stereochemical outcome of the SN2' reaction. In many cases, the reaction proceeds with anti-stereospecificity, where the nucleophile attacks from the face opposite to the leaving group. uni-muenchen.de However, syn-stereospecific reactions have also been observed, particularly with certain nucleophiles and reaction conditions. acs.org

Allylic rearrangements are a common consequence of these reactions, leading to the formation of products with a different connectivity than the starting material. For example, the reaction of this compound with a nucleophile via an SN2' mechanism will yield a product with the nucleophile attached to the γ-carbon and the double bond shifted.

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The outcome of nucleophilic substitution reactions of this compound is governed by the interplay of kinetic and thermodynamic control. Under kinetically controlled conditions (lower temperatures, shorter reaction times), the product distribution is determined by the relative rates of the competing reaction pathways. The transition state with the lowest activation energy will be favored, leading to the kinetic product.

In contrast, under thermodynamically controlled conditions (higher temperatures, longer reaction times), the product distribution reflects the relative stabilities of the possible products. The reaction will proceed towards the most stable isomer, the thermodynamic product, even if it is formed more slowly.

The reaction of (Z)-cinnamyl alcohol with aryl iodides in the presence of a palladium catalyst and a specific base has been shown to afford (Z)-2,3-diarylallylic alcohols with high regio- and stereoselectivity. researchgate.net Experimental evidence suggests that this selectivity is of kinetic origin, with the base and solvent playing a crucial role in directing the reaction pathway. researchgate.net

Catalyst-Controlled Regioselectivity and Stereospecificity

The use of transition metal catalysts, particularly those based on palladium, has revolutionized the control of regioselectivity and stereospecificity in the nucleophilic substitution of allylic chlorides. researchgate.net By carefully selecting the metal, ligands, and reaction conditions, chemists can direct the reaction to favor a specific regioisomer or stereoisomer with high precision.

For example, in palladium-catalyzed allylic alkylations, the nature of the phosphine ligand can have a profound impact on the regioselectivity. Bulky ligands tend to favor attack at the less substituted terminus of the π-allyl palladium intermediate, while less sterically demanding ligands may allow for attack at the more substituted position.

Furthermore, the development of chiral ligands has enabled the enantioselective synthesis of a wide range of products from allylic substrates. These ligands create a chiral environment around the metal center, leading to a diastereomeric differentiation of the transition states for nucleophilic attack on the two faces of the π-allyl intermediate. This allows for the production of a single enantiomer of the product in high enantiomeric excess.

Organometallic Reactions Involving this compound

This compound is a valuable precursor in a variety of organometallic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira, Negishi)

Palladium catalysts are highly effective in activating the carbon-chlorine bond of this compound, facilitating its participation in a range of cross-coupling reactions. nih.gov The general mechanism involves the oxidative addition of the allylic chloride to a palladium(0) species to form a π-allyl palladium(II) complex. This intermediate then undergoes transmetalation with an organometallic reagent (in Suzuki, Sonogashira, and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), followed by reductive elimination to afford the final product and regenerate the palladium(0) catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. organic-chemistry.orgnih.govresearchgate.net This reaction is a powerful tool for the formation of new carbon-carbon bonds and can be used to synthesize a variety of substituted alkenes. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the arylation of cinnamyl alcohol with iodobenzene (B50100) can lead to a tandem arylation/isomerization process. nih.gov

Suzuki Reaction: The Suzuki reaction couples this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. researchgate.netnih.govlibretexts.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems. The use of N-heterocyclic carbene (NHC) palladium catalysts has been shown to be effective for the Suzuki coupling of aryl sulfonates with arylboronic acids. nih.gov

Sonogashira Reaction: The Sonogashira reaction is the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. mdpi.comacs.orgnih.govresearchgate.netnih.govmdpi.com This reaction is a highly efficient method for the synthesis of enynes, which are valuable building blocks in organic synthesis. Copper(I) iodide is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the π-allyl palladium complex. mdpi.com

Negishi Reaction: The Negishi reaction involves the palladium- or nickel-catalyzed coupling of this compound with an organozinc reagent. mdpi.comresearchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between a wide range of sp, sp2, and sp3 hybridized carbon atoms. The use of specific ligands can lead to enantioconvergent cross-couplings of racemic secondary organozinc reagents. researchgate.net

Copper-Mediated Transformations and Carboxylation Reactions

Copper catalysts have proven effective in mediating the carboxylation of cinnamyl chloride. An active catalyst, a [Cu]@Ag composite, has been synthesized and utilized as a cathode for the electrocarboxylation of cinnamyl chloride with carbon dioxide, yielding β,γ-unsaturated carboxylic acids with high efficiency. rsc.orgrsc.org In these reactions, a total carboxylic acid yield of 77% was achieved, with the major product, 3-phenylbut-3-enoic acid, having a selectivity of 71%. rsc.org The proposed mechanism involves the reduction of the encapsulated Cu(II)-salen complex to a nucleophilic Cu(I) species. This species reacts with cinnamyl chloride to form a Cu(III)-allyl intermediate, which is then reduced to regenerate the Cu(II) catalyst and a cinnamyl anion. rsc.org This anion can then react with CO2 to form the corresponding carboxylate. rsc.org

Another significant copper-mediated transformation is the carboxylative coupling of terminal alkynes, allylic chlorides, and CO2. A copper(I) complex, (IPr)CuCl, where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, has been shown to be a highly active catalyst for this reaction. acs.org For instance, the reaction of phenylacetylene (B144264) with cinnamyl chloride and CO2 under 1.5 MPa pressure at 60 °C in DMF, catalyzed by 10 mol % (IPr)CuCl, produces (E)-cinnamyl phenylpropiolate in good yield. acs.orgthieme-connect.de This catalytic system demonstrates excellent tolerance for various functional groups. acs.org

The following table summarizes the key findings of copper-mediated carboxylation reactions involving cinnamyl chloride.

Catalyst/MethodReactantsProduct(s)Yield/SelectivityReference
[Cu]@Ag composite (electrocarboxylation)Cinnamyl chloride, CO2β,γ-Unsaturated carboxylic acids77% total yield, 71% selectivity for 3-phenylbut-3-enoic acid rsc.org
(IPr)CuClPhenylacetylene, Cinnamyl chloride, CO2(E)-Cinnamyl phenylpropiolateGood yield, excellent selectivity acs.org

Rhodium-Catalyzed Silylative Aminocarbonylation

Rhodium(I) catalysis has been employed in the silylative aminocarbonylation of 2-alkynylanilines to produce (Z)-3-(silylmethylene)indolin-2-ones. rsc.org In this process, cinnamoyl chloride can be used as a transient chelating group. rsc.org The reaction of an N-benzyl-substituted 2-alkynylaniline with CO, a silane, and cinnamoyl chloride in the presence of a rhodium catalyst resulted in the formation of the desired (Z)-indolinone, albeit with competing formation of an alkyne silylformylation product. rsc.org The use of cinnamoyl chloride led to a 41% yield of the target product and a 50% yield of the silylformylation byproduct. rsc.org

A proposed mechanism suggests that the use of cinnamoyl chloride as the transient chelating group can lead to both cis- and trans-addition intermediates due to steric and electronic effects. rsc.org The cis-addition intermediate proceeds through CO insertion and C-N bond cleavage to form the desired product, while the more stable trans-addition intermediate, with its conjugated cinnamyl C-N bond, is more prone to hydroformylation, leading to the byproduct. rsc.org

The table below details the influence of cinnamoyl chloride as a transient chelating group in this rhodium-catalyzed reaction.

SubstrateTransient Chelating GroupProduct(s)Yield(s)Reference
N-benzyl-substituted 2-alkynylanilineCinnamoyl chloride(Z)-3-(silylmethylene)indolin-2-one and (E)-alkyne silylformylation product41% and 50%, respectively rsc.org

Reactions with Grignard Reagents and Organolithium Compounds

The reaction of cinnamyl chloride with Grignard reagents can be directed to achieve selective SN2' allylic substitution. researchgate.net Copper(I) cyanide (CuCN) in the presence of chiral trivalent phosphorus ligands has been used to catalyze the reaction between cinnamyl chlorides and various Grignard reagents in dichloromethane, achieving enantiomeric excesses up to 73%. researchgate.net The choice of the leaving group on the allyl substrate was found to be critical for both regio- and enantioselectivity. researchgate.net

The carbolithiation of cinnamyl derivatives with organolithium compounds, such as n-butyllithium (n-BuLi), has been studied, revealing interesting stereochemical outcomes. nih.gov In the reaction with cinnamyl alcohol, both (E)- and (Z)-isomers lead to the same syn-product after electrophilic trapping, indicating that the reaction proceeds through a thermodynamically controlled pathway involving a stable cyclic benzyllithium (B8763671) intermediate. nih.gov Similarly, the carbolithiation of (E)- and (Z)-cinnamylamines also produces the same anti-product, with the stereoselectivity being independent of the starting alkene geometry. nih.gov This is attributed to the thermodynamic equilibration of the organolithium intermediate where the amino group coordinates to the lithium, directing the subsequent reaction. nih.gov

Cycloaddition and Rearrangement Chemistry of this compound

This compound and its derivatives are valuable substrates for constructing cyclic and rearranged molecular architectures through various pericyclic and photocatalyzed reactions.

Photocatalyzed Cycloisomerization to Strained Cyclopropanes

A significant transformation of cinnamyl chlorides is their photocatalyzed, diastereoselective isomerization into strained cyclopropanes. researchgate.netnih.gov This endergonic process is achieved using an iridium-based photocatalyst under visible light, which promotes the formation of anti-chloro-cyclopropanes from acyclic cinnamyl chloride precursors. researchgate.netnih.gov The reaction is stereoconvergent, meaning that a mixture of (E)- and (Z)-cinnamyl chlorides yields the same anti-cyclopropane product with high diastereoselectivity. researchgate.netnih.gov

The proposed mechanism involves energy transfer from the excited iridium photocatalyst to the cinnamyl chloride substrate. researchgate.net This leads to the homolytic cleavage of the C-Cl bond, forming a triplet radical pair. Subsequent chlorine radical migration results in a localized triplet 1,3-diradical intermediate, which, after intersystem crossing, undergoes ring closure to form the cyclopropane (B1198618) product. researchgate.net The efficiency of this process can be enhanced by the addition of a nickel co-catalyst, which serves to recycle an allylic chloride byproduct back into the main catalytic cycle. researchgate.netnih.gov

The following table summarizes the key aspects of this photocatalyzed cycloisomerization.

Catalyst SystemSubstrateProductKey FeaturesReference
Ir-photocatalyst(E/Z)-Cinnamyl chlorideanti-Chloro-cyclopropaneStereoconvergent, high diastereoselectivity researchgate.netnih.gov
Ir-photocatalyst with Ni co-catalyst(E/Z)-Cinnamyl chlorideanti-Chloro-cyclopropaneImproved efficiency by recycling byproduct researchgate.netnih.gov

[2+2] and [3+2] Cycloadditions Involving Cinnamyl Moieties

Cinnamyl derivatives are known to participate in [2+2] cycloaddition reactions, particularly under photochemical conditions. rsc.org The photodimerization of cinnamyl moieties upon UV irradiation (e.g., at 254 nm) proceeds via a [2+2] cycloaddition to form cyclobutane (B1203170) rings. rsc.org This reactivity has been exploited in the development of photocrosslinkable polymers, for instance, by grafting cinnamyl groups onto starch. rsc.org These reactions can occur without the need for a photoinitiator. rsc.org

In the realm of [3+2] cycloadditions, cinnamyl-derived systems can react with various 1,3-dipoles. For instance, a photoinduced [3+2] cycloaddition based on the triplet-state reactivity of N-N pyridinium (B92312) ylides with alkenes has been developed, offering a pathway to pyridyl lactams. researchgate.net While not explicitly detailing the use of this compound itself, the general reactivity of the cinnamyl alkene in such cycloadditions is well-established.

Sigmatropic Rearrangements in Derived Cinnamyl Systems

The (Z)-cinnamyl moiety plays a crucial role in directing the stereochemical outcome of sigmatropic rearrangements. In the context of nih.govacs.org-sigmatropic rearrangements of nitrogen ylides, the geometry of the cinnamyl group influences the product distribution. nih.gov The rearrangement of a (Z)-cinnamyl-derived ylide was found to proceed through an anti transition state, leading to the formation of two adjacent stereocenters with high stereoselectivity. nih.gov Specifically, the (Z)-cinnamyl ylide gave a 6.9:1 mixture of the nih.govacs.org-rearrangement product and the nih.govresearchgate.net-rearrangement product. nih.gov

In a tandem palladium and isothiourea relay catalysis for the synthesis of α-amino acid derivatives, (Z)-cinnamyl phosphate (B84403) was used as a substrate. acs.orgnih.gov The reaction yielded the same syn-diastereomer as the one obtained from the (E)-isomer, with high diastereomeric and enantiomeric ratios. acs.orgnih.gov This outcome suggests that the initially formed η³-Pd-π-allyl complex from the (Z)-substrate undergoes isomerization to the more reactive complex derived from the (E)-isomer before the subsequent nih.govacs.org-rearrangement occurs. acs.orgnih.gov

For acs.orgacs.org-sigmatropic rearrangements, such as the Claisen rearrangement, the geometry of the cinnamyl group is also critical. In a study on the rearrangement of 3-allyloxy-4H-chromenones, it was found that starting with a (Z)-dominated cinnamyl ether led to the same (E)-configured acs.orgresearchgate.net-rearrangement product as the pure (E)-isomer, indicating that the E/Z configuration of the cinnamyl unit changes during the non-concerted rearrangement pathway. rsc.org However, the presence of an aromatic ring in cinnamyl systems can disfavor the acs.orgacs.org-sigmatropic rearrangement of the corresponding azides due to stereoelectronic and inductive effects. rsc.org

The table below highlights the stereochemical influence of the (Z)-cinnamyl group in sigmatropic rearrangements.

Rearrangement TypeSubstrate SystemKey FindingReference
nih.govacs.org-SigmatropicLithiated nitrogen ylideRearranges preferentially through an anti transition state with high stereoselectivity. nih.gov
nih.govacs.org-Sigmatropic(Z)-Cinnamyl phosphate with glycine (B1666218) esterIsomerization of the intermediate Pd-π-allyl complex leads to the same product as from the (E)-isomer. acs.orgnih.gov
acs.orgresearchgate.net-Sigmatropic(Z)-Cinnamyl ether of 3-hydroxy-4H-chromenoneIsomerizes to the more stable (E)-rearrangement product, indicating a non-concerted mechanism. rsc.org

Radical and Reductive Transformations of this compound

The reactivity of this compound extends to radical and reductive transformations, offering pathways to unique molecular architectures. These processes, often initiated by photoinduction or electrochemical means, involve the generation of highly reactive intermediates that can be harnessed for various synthetic applications.

Photoinduced Radical Processes

Visible light-activated photocatalysis provides a mild and efficient method for the transformation of cinnamyl chlorides. researchgate.net Research has demonstrated the photocatalytic diastereoselective isomerization of acyclic cinnamyl chlorides to form strained cyclopropanes. researchgate.netnih.gov This process is initiated by energy transfer from an iridium-based photosensitizer to the cinnamyl chloride substrate. researchgate.netnih.gov

The proposed mechanism involves the homolytic cleavage of the carbon-chlorine bond in the excited state of the cinnamyl chloride, forming a triplet 1,3-diradical intermediate. researchgate.netnih.gov This intermediate subsequently undergoes intersystem crossing and ring-closing to yield the cyclopropane product. researchgate.net The reaction is stereoconvergent, meaning a mixture of (E) and (Z)-cinnamyl chlorides can produce the anti-chloro-cyclopropane with high diastereoselectivity. researchgate.netnih.gov The efficiency of this transformation can be enhanced by the addition of a nickel co-catalyst, which serves to recycle an allyl chloride byproduct. researchgate.netnih.gov

A polyazahelicene catalyst (Aza-H) has also been shown to act as a triplet sensitizer (B1316253) in the cyclization of cinnamyl chloride. nih.gov This metal-free approach leverages the triplet-excited state of Aza-H, which is formed with a significant quantum yield, to initiate the reaction. nih.gov

Table 1: Photocatalyzed Cyclopropanation of Cinnamyl Chloride

EntryPhotocatalystCo-catalyst/AdditiveProduct(s)Yield (%)Diastereoselectivity (anti:syn)Reference
1Iridium ComplexNickel Complexanti-Chloro-cyclopropane87 (gram-scale)High nih.gov
2Aza-HNoneCyclopropane-- nih.gov

Data not available for all fields.

Electrochemical Reductions and Carboxylation

Electrochemical methods offer an alternative approach to the reduction and functionalization of cinnamyl chloride. The electrochemical carboxylation of cinnamyl chloride with carbon dioxide has been achieved using a synthesized [Cu]@Ag composite as a cathode. rsc.orgrsc.org This process yields β,γ-unsaturated carboxylic acids under mild conditions. rsc.org

The mechanism is thought to involve the one-electron reduction of a Cu(II)salen complex to a nucleophilic Cu(I)salen species encapsulated within the silver nanoparticles. rsc.org This species reacts with cinnamyl chloride to form a Cu(III)salen intermediate. rsc.org Subsequent one-electron reduction regenerates the Cu(II)salen catalyst and produces a cinnamyl anion, which can then react with CO2. rsc.org The regioselectivity of the carboxylation is influenced by the electrode material, with different cathodes affecting the product distribution. rsc.orgrsc.org

Cyclic voltammetry studies have shown that the reduction potential of cinnamyl chloride is influenced by the electrode material, with [Cu]@Ag electrodes exhibiting catalytic activity at a more positive potential compared to pure Ag nanoparticles. rsc.org The yield of the carboxylic acid products is also dependent on the supporting electrolyte and the total charge passed during the electrolysis. rsc.org

Table 2: Electrochemical Carboxylation of Cinnamyl Chloride

EntryCathode MaterialSupporting ElectrolyteMajor Carboxylic Acid ProductYield (%)Selectivity (%)Reference
1[Cu]@AgTEACl3-phenyl-3-butenoic acid8276 rsc.orgrsc.org
2Ag NPsTEACl3-phenyl-3-butenoic acid5970 rsc.orgrsc.org
3[Co]@AgTEACl3-phenyl-3-butenoic acid6369 rsc.orgrsc.org

(Transfer) Hydrogenation Reactions

(Transfer) hydrogenation reactions provide a means to selectively reduce the double bond of cinnamyl chloride. Copper(I)-catalyzed allylic reduction using deuterium (B1214612) gas (D2) has been shown to convert this compound into the corresponding terminal alkene with high regioselectivity. thieme-connect.com The use of an N-heterocyclic carbene (NHC) ligand is crucial for suppressing the reactivity towards the newly formed terminal alkene. thieme-connect.com The (Z)-configuration of the starting material is critical for achieving high regioselectivity in the allylic substitution. thieme-connect.com

Ruthenium catalysts have also been employed in tandem reactions involving allylic substitution and isomerization. researchgate.net For instance, a single ruthenium catalyst can facilitate the transformation of cinnamyl chlorides into propiophenones through a nucleophilic substitution followed by a redox-isomerization. researchgate.net

Table 3: Hydrogenation of Cinnamyl Chloride Derivatives

EntryCatalyst SystemHydrogen/Deuterium SourceProductYield (%)Regioselectivity (γ:α)Reference
1[SIMesCuCl]/NaOtBuD₂Deuterated terminal alkeneHigh89:11 thieme-connect.com
2Ruthenium Complex-Propiophenone-- researchgate.net

Data not available for all fields.

Application of Z Cinnamyl Chloride As a Versatile Synthetic Precursor

Synthesis of Complex Natural Products and Bioactive Molecules

The defined structure of (Z)-cinnamyl chloride makes it a strategic component for the total synthesis of intricate natural products, where precise control of stereochemistry is essential.

This compound has been utilized in the enantioselective total synthesis of helioporins C and E, which are bioactive marine diterpenes. scientificlabs.ieavantorsciences.comsigmaaldrich.com These complex natural products, isolated from marine sources, feature challenging molecular architectures. scientificlabs.ieacs.orgresearchgate.net The synthesis of such molecules often involves a convergent approach where key fragments are built and then joined. This compound serves as a critical building block in these synthetic routes, with its stereochemistry influencing the final structure of the diterpene. scientificlabs.ieacs.org For example, a Cu(I)-catalyzed allylic alkylation is a key chirogenic step in one of the elaborated syntheses. acs.org

This compound is a key intermediate for building functionalized aromatic and heterocyclic scaffolds, which form the core of many bioactive compounds. nih.govacs.orgresearchgate.net Its reactivity allows for the introduction of the cinnamyl group onto various molecular frameworks through reactions like cycloadditions. For instance, it participates in (2 + 2) cycloadditions with strained heterocyclic allenes to form complex cyclobutane (B1203170) structures. nih.gov In these reactions, the stereochemistry of the this compound is often retained in the major products. nih.gov The development of methods to create these scaffolds is a significant area of research in synthetic chemistry. acs.orgresearchgate.net

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The molecular motifs derived from this compound are present in numerous pharmaceutical and agrochemical agents. pharmaffiliates.comalfa-industry.com It serves as a common intermediate for creating more complex molecules with desired biological activities. alfa-industry.comgoogle.com

As a versatile building block, this compound is employed in the synthesis of various active pharmaceutical ingredients (APIs). lifechempharma.comanaxlab.comtheclinivex.com The cinnamyl group is a structural component in many medicinal compounds. pcbiochemres.comnih.gov For instance, cinnamyl chloride is a known intermediate in the synthesis of calcium channel blockers. google.com Furthermore, derivatives that can be synthesized from it are essential for producing compounds with a range of pharmacological activities. pcbiochemres.comnih.govresearchgate.net The chloride's reactivity allows for its use in creating diverse molecular libraries for drug discovery. It is also identified as a potential genotoxic impurity in some drug substances, such as Cinnarizine, necessitating strict control during manufacturing. researchgate.net

In agrochemical synthesis, this compound and its derivatives are used to create products like pesticides. pharmaffiliates.comalfa-industry.com The cinnamyl functional group can contribute to the biological efficacy of these agents. researchgate.netontosight.ai For example, compounds derived from cinnamyl alcohol, which can be prepared from cinnamyl chloride, are used in the synthesis of various agrochemicals. ontosight.ai The versatility of cinnamyl chloride allows for the generation of new derivatives for screening as potential agrochemicals. researchgate.net

Utilization in Polymer Science and Materials Chemistry

The application of this compound is expanding into polymer and materials science. sigmaaldrich.com Its reactive nature, combining an allylic chloride with a polymerizable double bond, allows it to be used as a monomer or as an agent to add functionality to polymers. This can lead to the creation of novel materials with specific properties. For example, polymers containing the cinnamyl group may have applications in advanced coatings or materials with tailored electronic or optical characteristics. The (Z)-configuration of the double bond can influence the stereoregularity and, consequently, the physical properties of the resulting polymers.

Synthesis of Photocrosslinkable Polymers (e.g., Starch Cinnamyl Ethers)

A significant application of this compound is in the synthesis of photocrosslinkable polymers. These materials can be modified by light, leading to changes in their physical and chemical properties, which is advantageous for creating "smart materials" that respond to external stimuli like light, heat, or pH. rsc.org The incorporation of cinnamyl groups, derived from this compound, into biopolymers like starch offers a sustainable alternative to non-biodegradable synthetic polymers.

The synthesis of starch cinnamyl ethers involves the reaction of starch with this compound in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The degree of substitution (DS), which represents the average number of cinnamyl groups attached per anhydroglucose (B10753087) unit of starch, can be controlled by varying the molar ratios of the reactants. rsc.orgrsc.org

The photocrosslinking ability of these starch cinnamyl ethers stems from the [2+2] cycloaddition reaction of the cinnamyl units upon exposure to UV light, typically at a wavelength of 254 nm. rsc.orgrsc.org This process leads to the formation of a cross-linked polymer network, enhancing the material's properties. The formation of the ether linkage and the subsequent photocycloaddition can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. rsc.orgresearchgate.net

Table 1: Synthesis and Properties of Starch Cinnamyl Ethers

PropertyDescriptionResearch FindingsReference
Synthesis Method Etherification of starch with this compound.Reaction of yuca starch with this compound and NaOH in DMSO at elevated temperatures. rsc.orgrsc.org
Degree of Substitution (DS) Tunable by adjusting reactant molar ratios.Achieved DS values ranging from 0.09 to 1.24. rsc.orgrsc.org
Photocrosslinking Occurs via [2+2] cycloaddition of cinnamyl groups.Confirmed by the disappearance of the UV absorbance of the cinnamoyl groups upon UV irradiation. rsc.orgnanoient.org
Resulting Material A novel cross-linked bio-inspired polymer.Starch-cinnamyl ethers with a DS of 0.09 are water-soluble and can form transparent films. rsc.org

Functionalization of Polymeric Materials

This compound is employed in the functionalization of various polymeric materials to impart specific properties, such as UV-shielding capabilities and enhanced mechanical strength. The cinnamoyl group, with its conjugated system, is an effective chromophore for UV absorption. rsc.org

One notable example is the functionalization of cellulose (B213188) nanocrystals (CNCs). By grafting cinnamate (B1238496) groups onto the surface of CNCs through an esterification reaction with cinnamoyl chloride, the resulting modified CNCs (Cin-CNCs) exhibit significantly improved UV-shielding properties. rsc.org When incorporated into a polymer matrix like poly(lactic acid) (PLA), these Cin-CNCs not only enhance the UV-blocking capacity of the material but also improve its mechanical properties, such as tensile strength and Young's modulus. rsc.org The functionalization also leads to better dispersion of the nanofillers within the polymer matrix. rsc.org

This compound can also be used to modify other polymers. For instance, it can be reacted with hydroxyl-functionalized polymers like polyethylene (B3416737) glycol (PEG) or poly(trimethylene carbonate) (PTMC) derivatives to introduce the cinnamyl moiety. acs.orgnii.ac.jp This functionalization can lead to the development of novel biomaterials with specific thermal properties and potential applications in areas like drug delivery and tissue engineering. nii.ac.jpsemanticscholar.org

Preparation of Specialty Organic Chemicals and Advanced Materials

The reactivity of this compound makes it a useful building block in the synthesis of various specialty organic chemicals and advanced materials. Its ability to undergo transformations like photocatalytic isomerization and participate in cross-coupling reactions opens avenues for creating complex molecular architectures.

A noteworthy application is the photocatalytic diastereoselective isomerization of acyclic (Z)-cinnamyl chlorides to form strained cyclopropanes. nih.govresearchgate.net This transformation, often utilizing an iridium-based photocatalyst, allows for the synthesis of anti-chloro-cyclopropanes with high diastereoselectivity. nih.govresearchgate.net Such cyclopropane-containing molecules are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. nih.gov

Furthermore, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize valuable biaryl and heterobiaryl pyridines. organic-chemistry.org These compounds are prevalent scaffolds in medicinal and agrochemical research. The use of specific palladium-N-heterocyclic carbene (NHC) catalysts enables these reactions to proceed with a broad substrate scope. organic-chemistry.org The versatility of this compound is also demonstrated in its use for the synthesis of ester-free poly(trimethylene carbonate) derivatives, which have shown potential for antibacterial applications. nii.ac.jp

Theoretical and Computational Studies on Z Cinnamyl Chloride

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations offer fundamental insights into the electronic structure and relative stability of molecules. In the context of (Z)-cinnamyl chloride, such studies have been crucial for understanding its behavior in various chemical processes, particularly in comparison to its (E)-isomer.

In studies of photocatalyzed isomerizations, quantum mechanical calculations have been employed to investigate the energetics of cinnamyl chloride isomers and their conversion to cyclopropane (B1198618) products. nih.govresearchgate.net These calculations reveal that endergonic isomerizations, which are thermodynamically unfavorable under thermal conditions, can be achieved through photocatalysis. nih.gov For instance, the strain energy associated with forming a cyclopropane ring from an acyclic precursor like cinnamyl chloride is significant, approximately 27 kcal/mol. nih.gov

Computational studies on strained heterocyclic allenes have also provided insights into the relative stability of related structures. While not directly on this compound itself, calculations on azacyclic allene (B1206475) isomers showed that a more strained, unsymmetrical allene could be lower in free energy due to resonance stabilization, an effect rationalized through Natural Bond Orbital (NBO) calculations. nih.gov This highlights the nuanced interplay of steric and electronic factors that determine molecular stability.

In the photocatalyzed cyclization of cinnamyl chloride, calculations have shown that the triplet-excited state of an organic photocatalyst, Aza-H, is crucial. beilstein-journals.org The long triplet lifetime of the catalyst allows for efficient energy transfer to cinnamyl chloride, initiating the reaction despite a relatively slow energy transfer rate. beilstein-journals.org

Table 1: Computational Methods Used in Stability and Electronic Structure Analysis

Study Type Computational Method Basis Set Software Reference
Photocatalytic Isomerization uM06-2X, DLPNO, TD-DFT def2-TZVPP ORCA nih.govresearchgate.net
Strained Allene Stability Homodesmotic Equations N/A N/A nih.gov

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating complex reaction mechanisms. It allows for the optimization of geometries for intermediates and transition states, providing a detailed energy profile of a reaction pathway.

DFT studies have been extensively applied to reactions involving cinnamyl chloride. In the photocatalyzed isomerization to cyclopropanes, DFT calculations (specifically uM06-2X and DLPNO) provided strong evidence for a mechanism involving energy transfer from an iridium photocatalyst to the cinnamyl chloride substrate. nih.govresearchgate.net This is followed by the homolytic cleavage of the C-Cl bond to form a localized triplet 1,3-diradical intermediate, which, after intersystem crossing, undergoes ring-closing. nih.govresearchgate.net Calculations were also used to rule out alternative pathways, such as those involving 1,2-dichloro radical intermediates, by showing that the activation barriers for the desired cyclization from these species were prohibitively high (> 30 kcal/mol). nih.gov

In the context of nucleophilic substitution, DFT computations have been used to elucidate the mechanism of a ruthenium-catalyzed O-allylation of phenol (B47542) with cinnamyl chloride. rsc.org By optimizing the geometries of intermediates and transition states, researchers proposed a plausible mechanism involving the oxidative addition of the allyl chloride to the ruthenium center. rsc.org The calculated bond distances in the key intermediate (C3–C2 = 1.43 Å, C2–C1 = 1.42 Å) were indicative of an η3-coordination of the allyl group to the metal. rsc.org

Quantum chemical explorations have also been used to investigate the fundamental competition between SN2 and SN2′ pathways for allylic systems. acs.org Using relativistic DFT, these studies analyze reaction profiles and employ models like the Activation Strain Model (ASM) to understand the physical factors governing the reaction channel preference. acs.org

Table 2: Calculated Free Energy Barriers for Key Reaction Steps

Reaction Key Step Computational Method Calculated Barrier (kcal/mol) Reference
Photocatalyzed Cyclization Radical cyclization from 1,2-dichloro radical uM06-2X > 30 nih.gov
Ir-catalyzed Carbamate Formation Oxidative Addition (TSAB) DFT (multiple functionals) Rate-limiting for (R)-pathway acs.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For radical reactions, the Singly Occupied Molecular Orbital (SOMO) is key.

In reactions involving this compound, FMO theory helps explain observed regioselectivity. For instance, in the (2+2) cycloaddition between a heterocyclic allene and this compound, the regioselectivity is thought to be determined by the electronic matching of the reactants. nih.gov The interaction between the SOMO of a radical intermediate and the LUMO of the reaction partner can dictate the preferred site of attack. uni-mainz.de The energy gap between these frontier orbitals is crucial; a smaller gap leads to a more favorable interaction and a faster reaction. uni-mainz.de

FMO theory correctly predicts that for nucleophilic attack on pyridinium (B92312) ions, the reactive positions are those with the largest coefficients in the LUMO. uni-mainz.de This principle can be extended to the reactions of this compound. The susceptibility of a molecule to radical reactions can be estimated using quantum-chemical descriptors derived from frontier orbital energies, such as the maximum 1-electron reaction index. ncsu.edu

The reactivity of radical species is also influenced by their electronic nature. Alkyl radicals, for example, are generally classified as nucleophilic, and their reactivity is enhanced by factors that raise the energy of their SOMO, such as hyperconjugation. uni-mainz.de In the context of the Activation Strain Model combined with Kohn-Sham MO theory, the analysis of orbital interactions provides a quantitative basis for understanding reactivity trends in competing pathways like SN2 and SN2′. acs.org

Computational Insights into Regio- and Stereoselectivity

Computational methods provide indispensable insights into the origins of regio- and stereoselectivity in chemical reactions. For this compound, these studies have rationalized experimental observations and guided synthetic efforts.

In the photocatalyzed diastereoselective isomerization of cinnamyl chlorides, a key finding is that the reaction is stereoconvergent. nih.gov A mixture of (E) and this compound isomers furnishes the anti-cyclopropane product with high diastereoselectivity, suggesting the reaction proceeds through a common intermediate that dictates the final stereochemical outcome. nih.gov

DFT calculations have been pivotal in understanding selectivity in metal-catalyzed reactions. For the iridium-catalyzed formation of allyl carbamates, a systematic analysis of all possible isomeric transition states was conducted to explain the observed enantioselectivity. acs.org The study found that the rate-determining step differs for the pathways leading to the (R) and (S) enantiomers. acs.org Crucially, the calculations predicted the (S)-enantiomer as the major product, demonstrating that the nucleophile itself does not solely determine the enantioselectivity. acs.org

In the (2+2) cycloaddition of this compound with a heterocyclic allene, a stepwise diradical mechanism was proposed to explain the observed partial scrambling of stereochemistry. nih.gov While the major products retained the syn relationship of the chloromethylene and phenyl groups, the formation of a minor diastereomer suggested that rotation about the newly formed C1'-C2' sigma bond can compete, to some extent, with the final radical recombination step. nih.gov Notably, isomerization of the starting this compound to its (E)-isomer was not observed under these reaction conditions, indicating the reaction pathway is faster than this potential side reaction. nih.gov

Computational studies on the carbolithiation of cinnamyl derivatives have also shed light on selectivity. While not involving the chloride directly, studies on cinnamyl alcohol showed that both (E) and (Z) isomers generate the same syn-product, indicating that selectivity is not dependent on the starting alkene geometry. nih.gov In other cases, computational studies on related systems showed that selectivity arises from repulsive interactions between the chiral ligand-organolithium adduct and the alkene in the diastereomeric transition states. nih.gov

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing (Z)-Cinnamyl Chloride in laboratory settings?

  • Methodological Answer : this compound is highly corrosive and flammable. Use corrosion-resistant containers (e.g., glass or stainless steel) for storage, and maintain temperatures below 25°C in a dry, well-ventilated area. Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Avoid exposure to moisture to prevent hydrolysis .

Q. How can this compound be synthesized, and what analytical techniques confirm its stereochemical configuration?

  • Methodological Answer : A common synthesis involves the chlorination of (Z)-cinnamyl alcohol using thionyl chloride (SOCl₂) under anhydrous conditions. Purification via vacuum distillation is critical. Stereochemical confirmation requires a combination of 1H NMR^1 \text{H NMR} (e.g., coupling constants for olefinic protons) and polarimetry. X-ray crystallography or chiral HPLC with a polarimetric detector can resolve ambiguities .

Q. What are the standard characterization techniques for this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identify C-Cl stretching (~760 cm1^{-1}) and C=C stretches (~1630 cm1^{-1}).
  • GC-MS : Confirm molecular weight (152.62 g/mol) and purity.
  • Elemental Analysis : Verify %C, %H, and %Cl composition.
  • DSC/TGA : Assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The Z-configuration imposes steric constraints, affecting transition-state geometries in reactions like allylic substitutions. For example, in enantioselective α-allylation of amino acids, the Z-isomer may favor syn-addition pathways. Kinetic studies (e.g., monitoring reaction progress via 1H NMR^1 \text{H NMR}) and DFT calculations can elucidate stereoelectronic effects. Catalyst design (e.g., chiral aldehydes or metal complexes) must account for these spatial interactions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated carboxylation?

  • Methodological Answer : Discrepancies often arise from variations in electrochemical conditions (e.g., electrode material, CO₂ pressure). Replicate experiments using cyclic voltammetry (CV) to compare reduction potentials under standardized conditions (e.g., −1.47 V for allyl chloride vs. −1.35 V for cinnamyl chloride). Control moisture levels rigorously, as hydrolysis competes with carboxylation. Statistical analysis (e.g., ANOVA) of triplicate trials can identify significant variables .

Q. What experimental designs are optimal for studying the electrochemical reduction of this compound?

  • Methodological Answer : Use a three-electrode system with a [Cu]@Ag cathode, Ag/AgCl reference, and Pt counter electrode. Conduct CV scans in anhydrous DMF under N₂/CO₂ atmospheres to map reduction peaks. Compare current densities and Faradaic efficiencies for this compound vs. analogs. Post-reaction, analyze products via 13C NMR^{13} \text{C NMR} to quantify carboxylation yields. Include blank trials to isolate catalytic effects .

Data Contradiction Analysis

Q. Why do allyl halides exhibit lower carboxylation yields than this compound under identical conditions?

  • Methodological Answer : Cyclic voltammetry reveals allyl halides require more negative reduction potentials (−1.47 V vs. −1.35 V), making them less reactive. Additionally, steric hindrance in this compound’s conjugated system stabilizes transition states during CO₂ insertion. Use isotopic labeling (13CO2^{13} \text{CO}_2) and in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, in asymmetric allylation, test chiral aldehydes (e.g., L-proline derivatives) with ZnCl₂ co-catalysts. Monitor enantiomeric excess (ee) via chiral GC and adjust ligand denticity to improve selectivity. Use response surface methodology (RSM) to identify optimal parameter combinations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Z)-Cinnamyl Chloride
Reactant of Route 2
Reactant of Route 2
(Z)-Cinnamyl Chloride

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